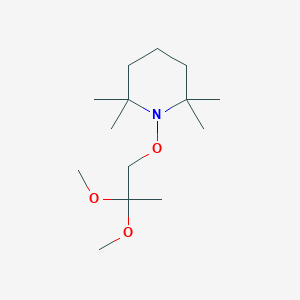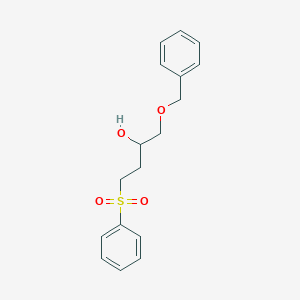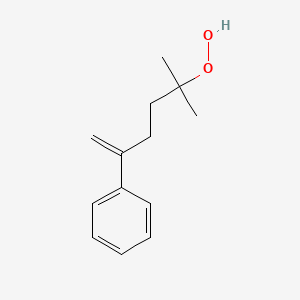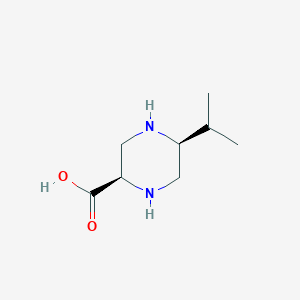![molecular formula C25H24O4 B14220328 Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- CAS No. 588729-10-6](/img/structure/B14220328.png)
Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- is a chemical compound that features an anthracene core substituted at the 9-position with a methoxy group linked to a 3,4,5-trimethoxyphenyl moiety
Métodos De Preparación
The synthesis of Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- typically involves the following steps:
Starting Materials: Anthracene and 3,4,5-trimethoxybenzyl alcohol.
Reaction Conditions: The reaction is generally carried out under anhydrous conditions using a suitable base such as potassium carbonate.
Synthetic Route: The 3,4,5-trimethoxybenzyl alcohol is first converted to its corresponding bromide using phosphorus tribromide. This intermediate is then reacted with anthracene in the presence of a base to yield the desired product.
Análisis De Reacciones Químicas
Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, particularly at the 1- and 2-positions, using reagents like bromine or nitric acid.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted anthracenes and their derivatives.
Aplicaciones Científicas De Investigación
Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its interactions with proteins and enzymes.
Industry: It may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The trimethoxyphenyl group is known to interact with various biological targets, potentially inhibiting or modulating their activity. The anthracene core can also participate in π-π stacking interactions, which are important in molecular recognition processes.
Comparación Con Compuestos Similares
Similar compounds to Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- include:
Anthracene, 9-[[(4-methoxyphenyl)methoxy]methyl]-: This compound has a similar structure but with a 4-methoxyphenyl group instead of the 3,4,5-trimethoxyphenyl group.
Anthracene, 9-[[(3,4-dimethoxyphenyl)methoxy]methyl]-: This compound features a 3,4-dimethoxyphenyl group, lacking one methoxy group compared to the original compound.
The uniqueness of Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- lies in the presence of the 3,4,5-trimethoxyphenyl group, which can enhance its biological activity and interactions with molecular targets compared to its analogs.
Propiedades
Número CAS |
588729-10-6 |
|---|---|
Fórmula molecular |
C25H24O4 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
9-[(3,4,5-trimethoxyphenyl)methoxymethyl]anthracene |
InChI |
InChI=1S/C25H24O4/c1-26-23-12-17(13-24(27-2)25(23)28-3)15-29-16-22-20-10-6-4-8-18(20)14-19-9-5-7-11-21(19)22/h4-14H,15-16H2,1-3H3 |
Clave InChI |
ZOYOOHUVLMDNKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)COCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)

![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)


![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)



![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)



